2-Diazonio-4-nitronaphthalen-1-olate
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Overview
Description
2-Diazonio-4-nitronaphthalen-1-olate is an organic compound with the molecular formula C10H5N3O3 It is a diazonium salt derivative of naphthalene, characterized by the presence of both diazonium and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Diazonio-4-nitronaphthalen-1-olate can be synthesized through the diazotization of 2-aminonaphthalene-4-nitro. The process involves the following steps:
Nitration: Naphthalene is nitrated to produce 2-nitronaphthalene.
Amination: 2-nitronaphthalene is then reduced to 2-aminonaphthalene.
Diazotization: 2-aminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
The reaction conditions typically involve maintaining a low temperature (0-5°C) to stabilize the diazonium salt and prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-4-nitronaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in alkaline conditions.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride and hydrochloric acid.
Major Products
Substitution: Halogenated naphthalenes, hydroxynaphthalenes, and cyanated naphthalenes.
Coupling: Azo dyes with various chromophoric properties.
Reduction: 2-Amino-4-naphthol derivatives.
Scientific Research Applications
2-Diazonio-4-nitronaphthalen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-4-nitronaphthalen-1-olate involves its ability to act as an electrophile in substitution and coupling reactions. The diazonium group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted products. The nitro group can undergo reduction, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Nitronaphthalene: A precursor in the synthesis of 2-Diazonio-4-nitronaphthalen-1-olate.
1-Nitronaphthalene: An isomer with different reactivity and applications.
2-Aminonaphthalene: An intermediate in the synthesis of the diazonium compound.
Uniqueness
This compound is unique due to the presence of both diazonium and nitro groups, which confer distinct reactivity patterns. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
99365-86-3 |
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Molecular Formula |
C10H5N3O3 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
2-diazonio-4-nitronaphthalen-1-olate |
InChI |
InChI=1S/C10H5N3O3/c11-12-8-5-9(13(15)16)6-3-1-2-4-7(6)10(8)14/h1-5H |
InChI Key |
PRAPBXDYVNAAOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)[N+](=O)[O-] |
Origin of Product |
United States |
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